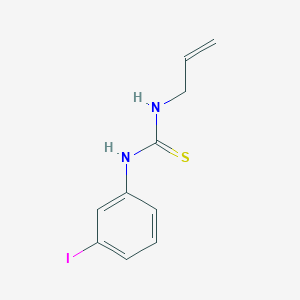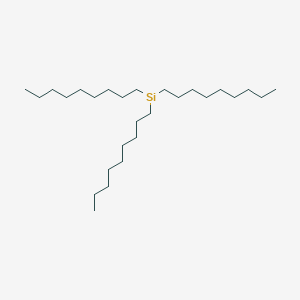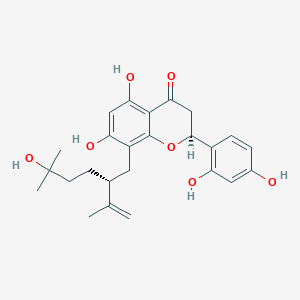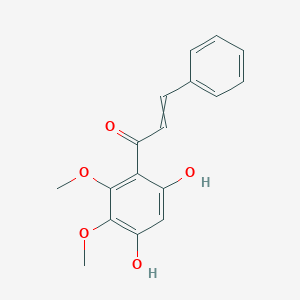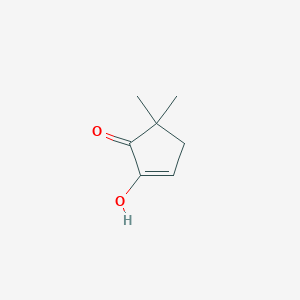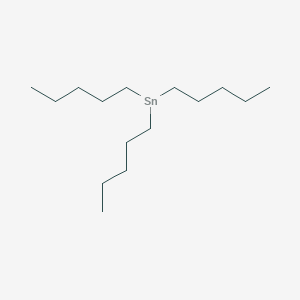
Stannane, tripentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tripentyl- is an organotin compound with the chemical formula ( \text{C}{15}\text{H}{34}\text{Sn} ). It is a member of the stannane family, which consists of tin (Sn) bonded to organic groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, tripentyl- can be synthesized through the reaction of tripentyltin chloride with a reducing agent such as lithium aluminium hydride. The reaction typically takes place in an inert atmosphere to prevent oxidation: [ \text{(C}5\text{H}{11})_3\text{SnCl} + \text{LiAlH}_4 \rightarrow \text{(C}5\text{H}{11})_3\text{SnH} + \text{LiCl} + \text{AlH}_3 ]
Industrial Production Methods
Industrial production of stannane, tripentyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tripentyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form organotin oxides.
Reduction: Acts as a reducing agent in radical reactions.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Often used with radical initiators such as azobisisobutyronitrile (AIBN) under light or heat.
Substitution: Reacts with halides or pseudohalides under mild conditions.
Major Products Formed
Oxidation: Forms organotin oxides.
Reduction: Produces hydrocarbons and organotin byproducts.
Substitution: Yields substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Stannane, tripentyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrostannylation.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of stannane, tripentyl- involves the formation of tin-centered radicals. These radicals can participate in various chemical reactions, including hydrogen atom transfer and radical addition. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different alkyl groups.
Triphenyltin hydride: Contains phenyl groups instead of pentyl groups, leading to different reactivity and applications.
Uniqueness
Stannane, tripentyl- is unique due to its specific alkyl groups, which influence its reactivity and applications. Compared to tributyltin hydride and triphenyltin hydride, stannane, tripentyl- offers distinct advantages in certain radical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
41784-41-2 |
|---|---|
Molekularformel |
C15H33Sn |
Molekulargewicht |
332.13 g/mol |
InChI |
InChI=1S/3C5H11.Sn/c3*1-3-5-4-2;/h3*1,3-5H2,2H3; |
InChI-Schlüssel |
QMSALRMMFJENFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[Sn](CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
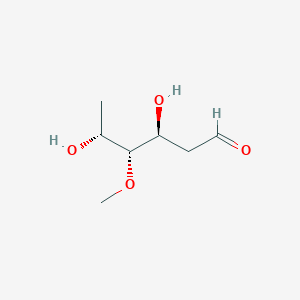
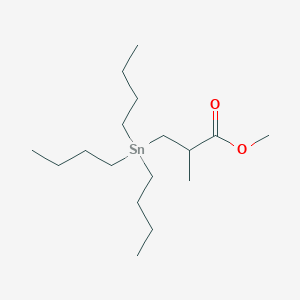
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
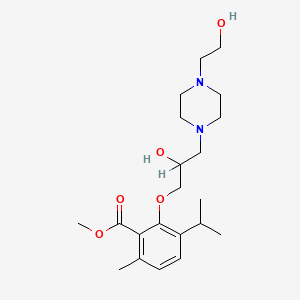
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)

